molecular formula C10H16O4 B14285796 2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one CAS No. 116608-33-4

2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one

Cat. No.: B14285796
CAS No.: 116608-33-4
M. Wt: 200.23 g/mol
InChI Key: GTILKTVPKWKDEL-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by the presence of a cyclohexene ring with a ketone group and a methoxyethoxy substituent.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one involves its interaction with various molecular targets and pathways. As a cyclohexenone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one is unique due to the presence of the methoxyethoxy substituent, which imparts different chemical properties and reactivity compared to other cyclohexenones. This substituent can influence the compound’s solubility, stability, and reactivity in various chemical reactions.

Properties

CAS No.

116608-33-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-(2-methoxyethoxymethoxy)cyclohex-2-en-1-one

InChI

InChI=1S/C10H16O4/c1-12-6-7-13-8-14-10-5-3-2-4-9(10)11/h5H,2-4,6-8H2,1H3

InChI Key

GTILKTVPKWKDEL-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CCCCC1=O

Origin of Product

United States

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